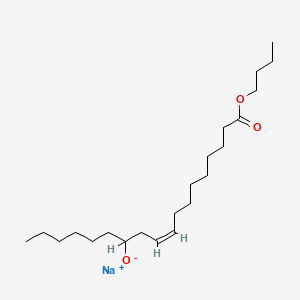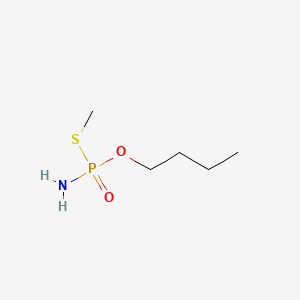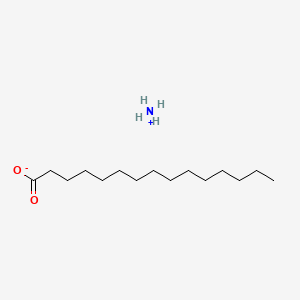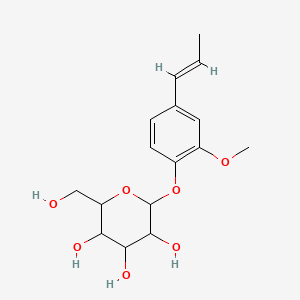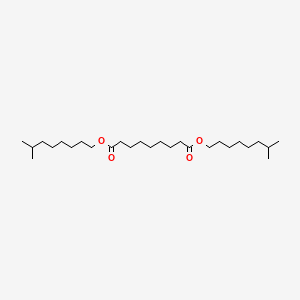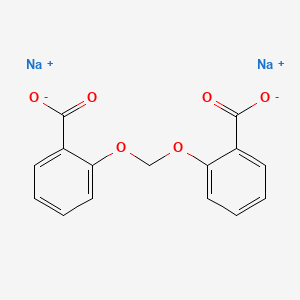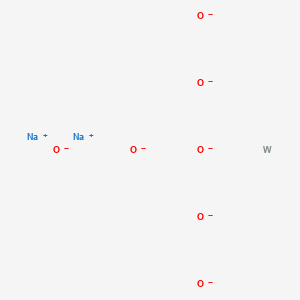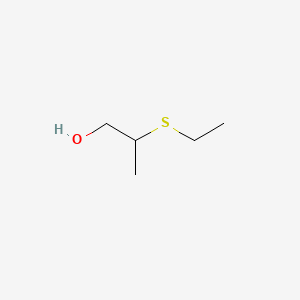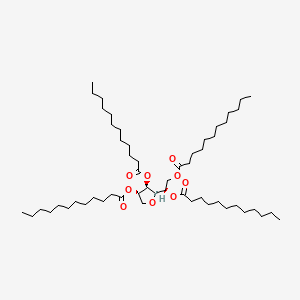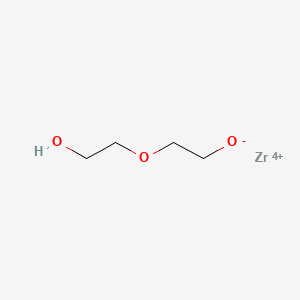
2-(2-hydroxyethoxy)ethanolate;zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethoxy)ethanolate;zirconium(4+) is a compound that combines the properties of zirconium with the functional groups of 2-(2-hydroxyethoxy)ethanol. Zirconium compounds are known for their high catalytic performance and stability, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-hydroxyethoxy)ethanolate;zirconium(4+) can involve the reaction of zirconium(IV) chloride with 2-(2-hydroxyethoxy)ethanol under controlled conditions. This reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods
Industrial production methods for zirconium compounds often involve the use of metal-organic frameworks (MOFs) and deep eutectic solvents (DES) to facilitate the rapid and efficient synthesis of zirconium-based materials . These methods are designed to be scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxy)ethanolate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(IV) to lower oxidation states.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium compounds. These products have various applications in catalysis, materials science, and industrial processes .
Scientific Research Applications
2-(2-hydroxyethoxy)ethanolate;zirconium(4+) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of zirconium-containing polymers and catalysts.
Biology: The compound’s stability and reactivity make it useful in biological assays and imaging techniques.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)ethanolate;zirconium(4+) involves its ability to act as a Lewis acid, facilitating various catalytic processes. The compound can coordinate with electron-rich species, enhancing reaction rates and selectivity. Molecular targets include organic substrates and intermediates in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) ethoxide: Similar in structure but with ethoxide groups instead of 2-(2-hydroxyethoxy)ethanol.
Zirconium(IV) chloride: A simpler zirconium compound used in various catalytic applications.
Zirconium acetylacetonate: Used in similar catalytic and material science applications.
Uniqueness
2-(2-hydroxyethoxy)ethanolate;zirconium(4+) is unique due to its specific functional groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .
Properties
CAS No. |
154906-09-9 |
|---|---|
Molecular Formula |
C4H9O3Zr+3 |
Molecular Weight |
196.34 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanolate;zirconium(4+) |
InChI |
InChI=1S/C4H9O3.Zr/c5-1-3-7-4-2-6;/h5H,1-4H2;/q-1;+4 |
InChI Key |
NRQWIRCXNWXFDM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC[O-])O.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


